molecular formula C11H8F6OS B14059710 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059710
M. Wt: 302.24 g/mol
InChI Key: JNSAZUDQDNBTOJ-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS/c1-6(18)4-7-5-8(19-11(15,16)17)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

JNSAZUDQDNBTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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